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Compound of Interest

Compound Name: Dipropyl pyridine-2,3-dicarboxylate

CAS No.: 63597-05-7

Cat. No.: B14488942

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Preamble: Defining Dipropyl Quinolinate
Dipropyl quinolinate, systematically named dipropyl pyridine-2,3-dicarboxylate, is the

dipropyl ester of quinolinic acid. Quinolinic acid itself is a critical metabolite in the kynurenine

pathway, which is involved in the metabolism of tryptophan.[1] While quinolinic acid is a known

NMDA receptor agonist with neurotoxic potential, its ester derivatives are of significant interest

in medicinal chemistry for their potential to modulate these effects and for other

pharmacological applications.[1][2] The addition of propyl ester groups significantly increases

the lipophilicity of the parent molecule, which can alter its pharmacokinetic and

pharmacodynamic properties. This guide provides a comprehensive overview of the

methodologies and expected outcomes for the structural analysis of dipropyl quinolinate, based

on established principles of organic spectroscopy and data from analogous quinoline

derivatives.
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The synthesis of dipropyl quinolinate is most commonly achieved through the Fischer

esterification of quinolinic acid (pyridine-2,3-dicarboxylic acid) with propanol in the presence of

an acid catalyst, such as sulfuric acid.[3]

Experimental Protocol: Fischer Esterification
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend

quinolinic acid (1.0 equivalent) in an excess of propanol (e.g., 10-20 equivalents).

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2

equivalents) to the mixture.

Reflux: Heat the reaction mixture to reflux and maintain for a period of 12-24 hours,

monitoring the reaction progress by thin-layer chromatography (TLC).

Work-up: After completion, cool the mixture to room temperature and neutralize the excess

acid with a saturated solution of sodium bicarbonate.

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. The crude product can then be purified by column

chromatography on silica gel.
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Mass Spectrometry Analysis Workflow
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Caption: Workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. The

spectrum of dipropyl quinolinate will be characterized by strong absorptions corresponding to

the ester carbonyl groups and the aromatic ring. [4][5]
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Functional Group Expected Absorption Range (cm⁻¹)

C=O (ester) 1710 - 1740

C-O (ester) 1100 - 1300

C=C, C=N (aromatic) 1450 - 1600

C-H (aromatic) 3000 - 3100

C-H (aliphatic) 2850 - 3000

Table 2: Predicted FT-IR Absorption Bands for Dipropyl Quinolinate.

Part 3: Physicochemical Properties
The physicochemical properties of dipropyl quinolinate are crucial for its handling, formulation,

and biological activity.

Property
Predicted

Value/Characteristic
Rationale

Molecular Formula C₁₃H₁₇NO₄ Based on structure

Molecular Weight 251.28 g/mol Calculated from formula

Appearance
Colorless to pale yellow liquid

or low-melting solid
Typical for similar esters

Solubility

Soluble in common organic

solvents (e.g., ethanol, ethyl

acetate, DCM). Poorly soluble

in water.

The two propyl ester groups

increase lipophilicity compared

to the parent quinolinic acid.

[6][7]

pKa
Not applicable (no acidic

protons)

Esterification removes the

acidic carboxylic acid protons.

Table 3: Predicted

Physicochemical Properties of

Dipropyl Quinolinate.
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Part 4: Relevance in Drug Development
The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous

drugs with diverse biological activities. [8][9]Quinolinic acid itself is an endogenous neuroactive

compound. [2]The derivatization of quinolinic acid into its dipropyl ester can be a strategic

approach to:

Improve Bioavailability: The increased lipophilicity may enhance absorption and penetration

across biological membranes, such as the blood-brain barrier. [10]* Modulate Activity: The

ester groups could act as prodrug moieties, being hydrolyzed in vivo to release quinolinic

acid, or the intact ester may have its own unique pharmacological profile. [10]* Explore New

Therapeutic Areas: Quinoline derivatives have shown promise as anticancer, anti-

inflammatory, and antimicrobial agents. [8][11]

Hypothetical Signaling Pathway
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Caption: Hypothetical signaling pathway for dipropyl quinolinate.
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Conclusion
The structural analysis of dipropyl quinolinate, while not extensively documented in the

literature, can be systematically approached using standard analytical techniques. This guide

provides a framework for its synthesis, purification, and comprehensive structural elucidation

through NMR, MS, and IR spectroscopy. The predicted physicochemical properties and the

established pharmacological relevance of the quinoline scaffold underscore the potential of

dipropyl quinolinate as a valuable compound for further investigation in drug discovery and

development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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